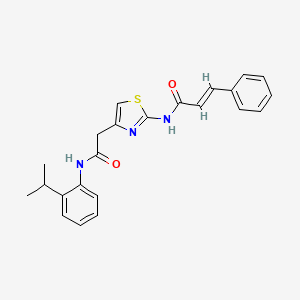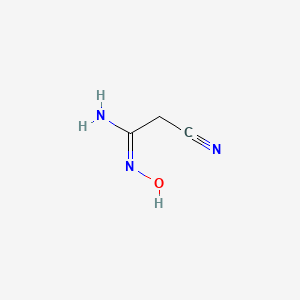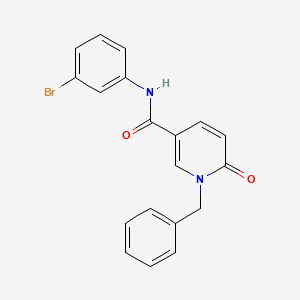
N-(4-(2-((2-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. This can include the starting materials, reagents, catalysts, temperature, pressure, and other factors .Molecular Structure Analysis
This involves examining the arrangement of atoms in the molecule and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with other compounds, decomposition reactions, and reactions under different conditions .Physical and Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Synthesis and Antimicrobial Activity
The compound's derivatives have shown significant antimicrobial activities. For example, the synthesis and antimicrobial activity of amido linked bis heterocycles, including pyrrolyl and pyrazolyl-oxazoles, thiazoles, and imidazoles derived from cinnamamide, demonstrate strong antibacterial and antifungal properties against Bacillus subtilis and Penicillium chrysogenum (Padmavathi et al., 2011). This highlights the potential of N-(4-(2-((2-Isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide derivatives in developing new antimicrobial agents.
Antihyperglycemic Evaluation
Derivatives of the compound have been evaluated for their antihyperglycemic activity, showcasing the chemical's utility in addressing diabetes. A study on 2,4-thiazolidinedione derivatives of aryl-substituted cinnamic acid indicated promising antihyperglycemic activity, with specific substitutions on the aryl ring enhancing the activity (Kumar et al., 2011).
Antiallergy Agents
N-(4-substituted-thiazolyl)oxamic acid derivatives, including structures related to the compound of interest, have been synthesized and tested for antiallergy activity. The compounds showed significant potency, outperforming standard antiallergy agents in some cases (Hargrave et al., 1983), which illustrates the compound's potential in developing antiallergy medications.
Fungicidal Applications
Research on isothiazole, 1,2,3-thiadiazole, and thiazole-based cinnamamide morpholine derivatives has shown that these compounds, related to this compound, exhibit good fungicidal activity against Pseudoperonospora cubensis and Botrytis cinerea. The study supports the role of such compounds in agriculture, particularly in protecting crops from fungal diseases (Chen et al., 2019).
Anticancer Potential
Derivatives have been explored for their potential as anticancer agents. For instance, 4-amino-5-cinnamoylthiazoles were synthesized and tested against various human cancer cell lines, showing significant antiproliferative activities. This suggests the potential of this compound derivatives in cancer research and treatment development (Ayati et al., 2018).
Mechanism of Action
Target of action
The compound contains a thiazole ring, which is a common moiety in various drugs and biologically active agents . The thiazole ring is known to interact with various biochemical pathways and enzymes, or stimulate/block receptors in biological systems .
Mode of action
The compound’s interaction with its targets could involve donor–acceptor, nucleophilic, oxidation reactions, etc., due to the aromaticity of the thiazole ring .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the potential interactions of the thiazole ring, it could have a wide range of effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-N-[4-[2-oxo-2-(2-propan-2-ylanilino)ethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c1-16(2)19-10-6-7-11-20(19)25-22(28)14-18-15-29-23(24-18)26-21(27)13-12-17-8-4-3-5-9-17/h3-13,15-16H,14H2,1-2H3,(H,25,28)(H,24,26,27)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKXNQUFMMFFJX-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(3,3,3-Trifluoropropoxy)phenyl]methanol](/img/structure/B2695215.png)

![N-(2-ethylphenyl)-2-({6-oxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2695219.png)




![5-{[(4-Chlorophenyl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2695227.png)
![4-(4-chlorophenyl)-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile](/img/structure/B2695229.png)




![3-phenyl-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2695238.png)
